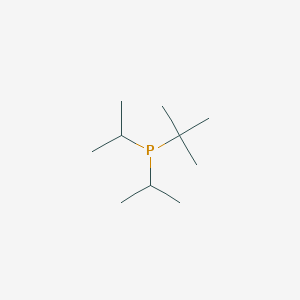

tert-Butyldiisopropylphosphine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl-di(propan-2-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23P/c1-8(2)11(9(3)4)10(5,6)7/h8-9H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSMQSZDUXXYAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P(C(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30339259 | |

| Record name | tert-Butyl(diisopropyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51567-05-6 | |

| Record name | tert-Butyl(diisopropyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyldiisopropylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyldiisopropylphosphine: Properties, Synthesis, and Applications in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyldiisopropylphosphine is a sterically hindered and electron-rich tertiary phosphine ligand that has carved a significant niche in the field of organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions. Its unique combination of bulky tert-butyl and isopropyl groups confers a distinct steric and electronic profile that promotes high catalytic activity and selectivity in a variety of chemical transformations crucial for the synthesis of pharmaceuticals, agrochemicals, and functional materials. This technical guide provides a comprehensive overview of the properties, synthesis, safe handling, and key applications of tert-butyldiisopropylphosphine, with a focus on its role in facilitating challenging cross-coupling reactions.

Core Properties and CAS Number

tert-Butyldiisopropylphosphine, with the CAS Number 51567-05-6 , is a pyrophoric liquid at room temperature, demanding careful handling under inert atmosphere.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 51567-05-6 | [1] |

| Molecular Formula | C₁₀H₂₃P | [1] |

| Molecular Weight | 174.26 g/mol | [1] |

| Appearance | Liquid | |

| Boiling Point | 77-79 °C at 10 mmHg | |

| Density | 0.837 g/mL at 25 °C | |

| Solubility | Soluble in common organic solvents such as tetrahydrofuran (THF), toluene, and hexanes. | Inferred from reaction conditions in cited literature. |

Understanding the Ligand: Steric and Electronic Profile

Electronically, the alkyl groups are electron-donating, which increases the electron density on the phosphorus atom. This enhanced electron-donating ability, or basicity, of the phosphine ligand makes the coordinated metal center more electron-rich. A more electron-rich metal center facilitates the oxidative addition step in the catalytic cycle, which is often the rate-limiting step, particularly with less reactive substrates like aryl chlorides.[2]

Caption: Relationship between the steric and electronic properties of tert-butyldiisopropylphosphine and its catalytic performance.

Synthesis of tert-Butyldiisopropylphosphine

The synthesis of tert-butyldiisopropylphosphine typically involves the reaction of a Grignard reagent with a phosphorus halide. A common laboratory-scale synthesis involves the reaction of di-tert-butylchlorophosphine with isopropylmagnesium chloride. The synthesis of sterically hindered phosphines like this can be challenging due to competing side reactions.[4]

Representative Synthetic Protocol

The following is a representative, though not exhaustive, protocol based on analogous syntheses of sterically hindered phosphines.[4] Note: This reaction should be carried out under a strict inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques, as the product is pyrophoric.

Materials:

-

Di-tert-butylchlorophosphine

-

Isopropylmagnesium chloride (solution in THF or diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Degassed water

-

Anhydrous sodium sulfate

-

Pentane or Hexane

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, add a solution of di-tert-butylchlorophosphine in anhydrous THF.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add the isopropylmagnesium chloride solution from the dropping funnel to the stirred solution of di-tert-butylchlorophosphine.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and then quench the reaction by the slow, careful addition of degassed water.

-

Extract the product into pentane or hexane.

-

Wash the organic layer with degassed water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude tert-butyldiisopropylphosphine.

-

The product can be further purified by vacuum distillation.

Caption: General workflow for the synthesis of tert-butyldiisopropylphosphine.

Spectroscopic Characterization

-

³¹P NMR: As a tertiary phosphine, a single peak is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift will be influenced by the electron-donating alkyl groups.

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the tert-butyl and isopropyl protons. The tert-butyl protons would likely appear as a doublet due to coupling with the phosphorus atom, and the isopropyl protons would show more complex splitting patterns due to both proton-proton and proton-phosphorus coupling.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the tert-butyl and isopropyl groups, with coupling to the phosphorus atom.

-

FT-IR: The infrared spectrum would be dominated by C-H stretching and bending vibrations of the alkyl groups.

Safety and Handling

tert-Butyldiisopropylphosphine is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air. [1] It is also corrosive and causes severe skin burns and eye damage.[1] Therefore, it is imperative to handle this compound under a strict inert atmosphere (e.g., in a glovebox or using Schlenk techniques) and to wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and chemical-resistant gloves.[5] All transfers and reactions should be performed in a well-ventilated fume hood.[5]

Hazard Statements: [1]

-

H250: Catches fire spontaneously if exposed to air.

-

H314: Causes severe skin burns and eye damage.

Applications in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction

tert-Butyldiisopropylphosphine has proven to be a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Buchwald-Hartwig amination, and Negishi couplings. Its ability to promote reactions with challenging substrates, such as aryl chlorides, is a key advantage.

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals.[6] The use of bulky, electron-rich phosphine ligands like tert-butyldiisopropylphosphine is often crucial for achieving high yields and turnover numbers in these reactions.

Exemplary Protocol for a Suzuki-Miyaura Coupling

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with tert-butyldiisopropylphosphine as the ligand. Note: This protocol should be adapted and optimized for specific substrates. All manipulations should be performed under an inert atmosphere.

Materials:

-

Aryl halide (e.g., aryl chloride or bromide)

-

Arylboronic acid

-

Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

tert-Butyldiisopropylphosphine

-

Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane, or THF)

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0-3.0 mmol).

-

In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., 1-2 mol%) and tert-butyldiisopropylphosphine (2-4 mol%) in a small amount of the anhydrous solvent.

-

Add the catalyst solution to the Schlenk flask containing the substrates and base.

-

Add the remaining anhydrous solvent to the reaction flask to achieve the desired concentration.

-

Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (often between room temperature and 100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Sources

- 1. tert-Butyldiisopropylphosphine | C10H23P | CID 555002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The synthesis of deuteriated tri‐tert‐butyl phosphine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

The Bulky Alkylphosphine Revolution: A Technical Guide to Ligand Evolution in Cross-Coupling

Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Estimated Reading Time: 15 Minutes

Executive Summary: From "Poison" to "Promoter"

For decades, alkylphosphines were considered catalyst poisons in palladium-catalyzed cross-coupling. Their strong

The paradigm shifted in the late 1990s with the discovery that bulky, electron-rich alkylphosphines —specifically

Part 1: The Electronic and Steric Imperative

To understand why bulky alkylphosphines revolutionized cross-coupling, one must analyze the catalytic cycle's bottlenecks.

The Electronic Factor: Activating Aryl Chlorides

Traditional ligands (

-

Mechanism: Alkyl groups (t-Butyl, Cyclohexyl) are strong inductive donors (+I effect). This increases the electron density at the Pd(0) center, raising the energy of the

orbital and making it more nucleophilic. -

Result: The Pd(0) center can oxidatively add into the strong

bond (

The Steric Factor: The Mono-Ligated Species

Steric bulk was historically viewed as a hindrance. However, for alkylphosphines, bulk is the critical enabler.

-

Dissociation: Bulky ligands (

) shift the equilibrium from the inactive bis-ligated species ( -

Reductive Elimination: In the final step of the cycle, steric crowding forces the organic partners together, accelerating reductive elimination—often the rate-limiting step for bulky substrates.

Visualization: The Bulky Ligand Catalytic Cycle

The following diagram illustrates how bulky ligands (

Figure 1: The catalytic cycle emphasizing the mono-ligated LPd(0) species, which is thermodynamically favored by bulky alkylphosphine ligands.

Part 2: The First Wave – Simple Bulky Alkylphosphines

The Fu/Littke Breakthrough ( )

In 2001, Gregory Fu and Adam Littke published a seminal protocol using tri-tert-butylphosphine (

-

Discovery: They demonstrated that

/ -

Key Insight: The extreme bulk (Cone angle ~182°) prevents the formation of inactive higher-order complexes (

or

Tricyclohexylphosphine ( )

While slightly less bulky (Cone angle ~170°) and less electron-rich than

Part 3: The Second Wave – Designed Architectures (Buchwald Ligands)

Stephen Buchwald (MIT) introduced the Dialkylbiaryl phosphines , moving beyond simple aliphatic chains to engineered scaffolds.

Anatomy of a Buchwald Ligand

These ligands (e.g., JohnPhos , XPhos , SPhos ) feature a biphenyl backbone.

-

Lower Ring: Acts as the steric wall.

-

Upper Ring: Holds the phosphorus.

-

Secondary Interaction: The

-system of the lower ring can interact with the Pd center (

Evolution of the Series

-

Generation 1 (DavePhos, JohnPhos): Good for amination of aryl bromides.

-

Generation 2 (XPhos, SPhos): Introduction of isopropyl groups on the lower ring. XPhos became the "universal" ligand for aryl chlorides.[2]

-

Generation 3 (BrettPhos): Designed specifically for challenging C-N couplings (primary amines).

-

Generation 4 (AlPhos/EPhos): Specialized for C-F and C-O bond formation.

Figure 2: Timeline of ligand evolution from simple aryls to complex alkyl architectures.

Part 4: Beyond Biaryls – Adamantyls and Ferrocenyls

CataCXium A (The Beller Ligand)

Matthias Beller developed Di(1-adamantyl)-n-butylphosphine (CataCXium A).

-

Design: Uses the adamantyl group for extreme bulk and electron richness, but includes a flexible n-butyl chain to modulate solubility and steric profile.

-

Application: Exceptional Turnover Numbers (TON) in the carbonylation and Heck coupling of aryl chlorides.

Q-Phos (The Hartwig Ligand)

John Hartwig developed Pentaphenyl(di-tert-butylphosphino)ferrocene (Q-Phos).

-

Design: A ferrocene backbone provides a robust, electron-rich scaffold.

-

Feature: Unlike many alkylphosphines, Q-Phos is remarkably air-stable in its free form, simplifying handling.

Part 5: Comparative Data – Quantifying "Bulk"

The "Cone Angle" (Tolman) was the standard metric, but for modern ligands like Buchwald's, the Percent Buried Volume (%

Table 1: Steric and Electronic Parameters of Key Ligands

| Ligand | Class | Cone Angle ( | % Buried Volume ( | Key Application |

| Triaryl | 145° | ~26% | Baseline coupling (Ar-I/Br) | |

| Bulky Aryl | 194° | ~35% | Early Heck reactions | |

| Cyclic Alkyl | 170° | ~34% | Alkyl-Alkyl coupling | |

| Bulky Alkyl | 182° | ~37% | Ar-Cl activation , Stille | |

| JohnPhos | Biaryl | N/A (Flexible) | ~42% | Amination (Secondary amines) |

| XPhos | Biaryl | N/A (Flexible) | ~46% | Universal Ar-Cl coupling |

| CataCXium A | Adamantyl | ~190° (Est) | High | High TON Carbonylation |

Note: %

Part 6: Technical Deep Dive – Protocols & Handling

Handling Air-Sensitive Ligands ( )

is pyrophoric. Using it directly requires a glovebox.-

Protocol A: The Tetrafluoroborate Salt (

)-

Weigh the air-stable salt in air.

-

Add to the reaction vessel with the Pd source (e.g.,

).[4] -

Add a base (e.g.,

or

-

Why this works: It avoids handling the pyrophoric liquid while ensuring a precise Ligand:Pd ratio (usually 2:1).

-

Using Buchwald Precatalysts (G3/G4)

Buchwald ligands are often air-stable, but generating the active

-

The Solution: Precatalysts (e.g., XPhos Pd G4 ). These are pre-formed Pd(II) complexes containing the ligand and a sacrificial amine group.

-

Activation Mechanism: Upon heating or base addition, the precatalyst undergoes reductive elimination to release the active

species immediately. -

Protocol:

-

Add XPhos Pd G4 (1-2 mol%) to the vial in air.

-

Add Boronic Acid (1.5 equiv), Base (

), and Aryl Chloride. -

Add solvent (THF/Water) and heat.

-

References

-

Discovery of P(t-Bu)3 for Ar-Cl Coupling: Littke, A. F., & Fu, G. C. (2001). Heck reactions of aryl chlorides catalyzed by palladium/tri-tert-butylphosphine: expanded scope and milder reaction conditions. Journal of the American Chemical Society.[3] Link

-

Buchwald Ligand History: Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research. Link

-

CataCXium A Development: Zapf, A., Ehrentraut, A., & Beller, M. (2000). A new highly efficient catalyst system for the coupling of nonactivated and deactivated aryl chlorides with arylboronic acids. Angewandte Chemie International Edition. Link

-

Q-Phos Discovery: Kataoka, N., Shelby, Q., Stambuli, J. P., & Hartwig, J. F. (2002). Air-stable, sterically hindered ferrocenyl dialkylphosphines for palladium-catalyzed C-C, C-N, and C-O bond-forming cross-couplings. The Journal of Organic Chemistry. Link

-

Percent Buried Volume: Clavier, H., & Nolan, S. P. (2010). Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry. Chemical Communications.[5][6][7][8] Link

Sources

- 1. Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation [dspace.mit.edu]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 4. entegris.com [entegris.com]

- 5. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Solubility of tert-Butyldiisopropylphosphine in organic solvents

An In-Depth Technical Guide to the Solubility of tert-Butyldiisopropylphosphine in Organic Solvents

Abstract

tert-Butyldiisopropylphosphine is a sterically demanding, electron-rich monoalkylbiarylphosphine ligand pivotal to modern organometallic catalysis, particularly in palladium-catalyzed cross-coupling reactions. Its efficacy in stabilizing low-coordinate metal centers and facilitating challenging bond formations is well-documented. However, the practical success of catalytic systems employing this ligand is fundamentally dependent on its solubility and stability within the chosen reaction medium. This guide provides a comprehensive overview of the solubility characteristics of tert-butyldiisopropylphosphine, grounded in physicochemical principles. It offers a detailed, field-tested protocol for the quantitative determination of its solubility, emphasizing the critical safety measures required for handling this pyrophoric compound. Finally, it explores the practical implications of solvent selection on catalytic performance, offering insights for researchers in process development and synthetic chemistry.

Introduction: The Critical Role of a Bulky Ligand

tert-Butyldiisopropylphosphine, often abbreviated as (t-Bu)P(i-Pr)₂, is a trialkylphosphine ligand characterized by significant steric bulk and strong electron-donating properties. Its molecular structure features a phosphorus atom bonded to one bulky tert-butyl group and two isopropyl groups. This architecture is not accidental; it is precisely engineered to create a highly active and stable catalytic species when coordinated to a metal center, such as palladium. It is a cornerstone ligand in numerous named reactions, including the Suzuki, Heck, and Buchwald-Hartwig amination reactions.

The performance of a homogeneous catalyst is inextricably linked to its "homogeneous" nature—that is, its complete dissolution in the reaction solvent. Incomplete solubility leads to unpredictable kinetics, reduced catalyst availability, and potentially catalyst decomposition. Therefore, a thorough understanding of the solubility profile of tert-butyldiisopropylphosphine is not merely academic; it is a prerequisite for robust, reproducible, and scalable chemical synthesis. This guide aims to equip researchers with the foundational knowledge and practical tools to master the use of this essential ligand.

Physicochemical Principles of Solubility

The solubility of any compound is governed by the intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is the guiding tenet.[1] tert-Butyldiisopropylphosphine is a nonpolar molecule. Its structure is dominated by bulky, aliphatic hydrocarbon groups (one tert-butyl, two isopropyl).

-

Solute (tert-Butyldiisopropylphosphine): The primary intermolecular forces are weak van der Waals forces, specifically London dispersion forces, arising from transient fluctuations in electron density across its large, nonpolar surface area.

-

Solvent Interaction:

-

Nonpolar Solvents (e.g., Hexanes, Toluene): These solvents also exhibit London dispersion forces as their primary intermolecular interaction. The forces between phosphine-phosphine, solvent-solvent, and phosphine-solvent molecules are similar in nature and magnitude, leading to a low enthalpy of mixing and, consequently, high solubility or complete miscibility.

-

Polar Aprotic Solvents (e.g., THF, Acetonitrile): While ethers like THF can engage in weak dipole-dipole interactions, their overall polarity is moderate, and they possess significant nonpolar character, allowing for good solvation of the phosphine's alkyl groups. More polar solvents like acetonitrile (MeCN) or dimethylformamide (DMF) have stronger dipole-dipole interactions, which are not effectively disrupted by the nonpolar phosphine, leading to lower solubility.

-

Polar Protic Solvents (e.g., Methanol, Water): These solvents are characterized by strong hydrogen bonding networks. The energy required to break these strong solvent-solvent interactions is not compensated by the weak van der Waals forces that would form with the phosphine. As a result, tert-butyldiisopropylphosphine is expected to be virtually insoluble in these solvents.

-

The relationship between molecular structure and solvent interaction is visualized below.

Caption: Favorable vs. Unfavorable intermolecular interactions.

Qualitative Solubility Profile

While precise quantitative data is often determined empirically for specific process conditions, a reliable qualitative profile can be established based on the physicochemical principles discussed above.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexanes, Heptane, Toluene, Benzene | Miscible / Freely Soluble | Dominated by weak London dispersion forces, leading to favorable mixing ("like dissolves like"). |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether, 1,4-Dioxane | Freely Soluble | Solvents have significant nonpolar character capable of solvating the bulky alkyl groups. |

| Polar Aprotic | Acetonitrile (MeCN), Dimethylformamide (DMF) | Slightly Soluble to Sparingly Soluble | Stronger solvent-solvent dipole-dipole interactions are not easily overcome by the phosphine. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Insoluble | Strong solvent hydrogen bonding networks energetically disfavor solvation of the nonpolar solute. |

| Water | Water (H₂O) | Insoluble | Extreme polarity and strong hydrogen bonding of water prevent any significant dissolution. |

Experimental Protocol for Quantitative Solubility Determination

The pyrophoric nature of tert-butyldiisopropylphosphine demands that its handling be performed under a strictly inert atmosphere (e.g., in a nitrogen or argon-filled glovebox or using Schlenk line techniques).[2] The following gravimetric protocol is a robust method for determining solubility.

Pre-Requisites & Safety

-

Hazard Assessment: tert-Butyldiisopropylphosphine is pyrophoric (catches fire spontaneously on exposure to air), corrosive (causes severe skin burns and eye damage), and toxic.[2] All handling must be performed by trained personnel.

-

Required Equipment:

-

Nitrogen or Argon-filled glovebox.

-

Analytical balance (0.1 mg readability) inside the glovebox.

-

Several 4 mL glass vials with screw caps and PTFE septa.

-

Calibrated micropipettes or gas-tight syringes.

-

Anhydrous, degassed organic solvents of interest.

-

Filtration system suitable for inert atmosphere (e.g., syringe filters with PTFE membrane).

-

Step-by-Step Gravimetric Procedure

-

Preparation (Inside Glovebox):

-

Tare an empty 4 mL vial with its cap on the analytical balance (record as m_vial).

-

Using a calibrated pipette, add a precise volume of the desired anhydrous solvent (e.g., 2.00 mL).

-

Weigh the vial with the solvent and cap (record as m_vial+solvent). The mass of the solvent is m_solvent = (m_vial+solvent - m_vial).

-

-

Creating a Saturated Solution:

-

To the vial containing the solvent, add tert-butyldiisopropylphosphine dropwise using a clean pipette.

-

After adding a small amount, cap the vial and stir or shake vigorously for several minutes.

-

Observe the solution. If all the phosphine dissolves, continue adding it portion-wise until a persistent second phase (undissolved liquid phosphine) is observed, indicating saturation.

-

-

Equilibration:

-

Allow the sealed vial to stir or agitate at a constant, controlled temperature (e.g., 25 °C) for a minimum of 2-4 hours to ensure thermodynamic equilibrium is reached.

-

-

Sampling the Saturated Supernatant:

-

Tare a new, clean 4 mL vial with its cap (record as m_vial2).

-

Allow the saturated mixture to stand without agitation for 30 minutes for the excess phosphine to settle.

-

Carefully draw a known volume of the clear, saturated supernatant (e.g., 1.00 mL) using a syringe fitted with a PTFE syringe filter. Causality: The filter is crucial to prevent the transfer of any undissolved microdroplets, which would artificially inflate the measured solubility.

-

Dispense this filtered supernatant into the tared second vial (vial 2) and immediately cap it.

-

-

Mass Determination and Calculation:

-

Weigh the second vial containing the supernatant (record as m_vial2+supernatant).

-

The mass of the sampled supernatant is m_supernatant = (m_vial2+supernatant - m_vial2).

-

Carefully uncap the vial and allow the solvent to evaporate completely inside the glovebox over several hours or by applying a gentle stream of inert gas.

-

Once the solvent is fully evaporated, weigh the vial again, which now contains only the dissolved phosphine residue (record as m_vial2+residue).

-

The mass of the dissolved phosphine is m_solute = (m_vial2+residue - m_vial2).

-

The mass of the solvent in the sampled supernatant is m_solvent_in_sample = m_supernatant - m_solute.

-

-

Reporting the Result:

-

Calculate the solubility in grams of solute per 100 g of solvent: Solubility = (m_solute / m_solvent_in_sample) * 100

-

Workflow Visualization

Caption: Inert atmosphere protocol for accurate solubility measurement.

Practical Implications for Homogeneous Catalysis

Understanding the solubility of tert-butyldiisopropylphosphine is paramount for successful catalysis for several reasons:

-

Accurate Dosing: Many phosphine ligands are sold as solutions in solvents like hexane or toluene. Knowing the solubility limit is essential to prevent the ligand from precipitating out if the solution is cooled or concentrated.

-

Reaction Kinetics: In a homogeneous catalytic cycle, the reaction rate is dependent on the concentration of the active catalyst in solution. If the phosphine ligand or the resulting metal-phosphine complex has poor solubility, the effective catalyst concentration will be lower than the theoretical value, leading to slower and less efficient reactions.

-

Catalyst Stability: Precipitated catalyst complexes are often prone to decomposition pathways that are unavailable in solution. Maintaining a homogeneous system is key to maximizing catalyst lifetime and turnover number.

-

System Miscibility: It is not enough for the ligand to be soluble in the bulk solvent. It must also remain soluble in the presence of substrates, reagents, and bases, some of which may alter the overall polarity of the reaction mixture. Preliminary solubility checks in the complete reaction system, not just the pure solvent, are highly recommended for process development.

Safety and Handling Considerations

The extreme hazards associated with tert-butyldiisopropylphosphine cannot be overstated.

-

Pyrophoricity: This compound ignites instantly upon contact with air.[2] It must be stored and handled exclusively under an inert atmosphere (argon or nitrogen).[3][4] All transfers should be performed in a glovebox or via gas-tight syringes or cannulas using Schlenk techniques.

-

Corrosivity: It causes severe chemical burns to skin and eyes.[2] Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, heavy-duty chemical-resistant gloves (e.g., butyl rubber), and safety goggles/face shields.

-

Spill Management: Spills must be managed carefully. Small spills within a glovebox can be absorbed onto an unreactive sorbent like Celite®. Spills outside an inert environment are extremely dangerous. The area should be evacuated, and emergency personnel contacted. Do not use water or flammable solvents on a phosphine fire. Use a Class D dry powder extinguisher (e.g., Met-L-X).

-

Disposal (Quenching): Unused or waste tert-butyldiisopropylphosphine must be quenched before disposal. This is a hazardous procedure that should only be performed by experienced chemists. A typical method involves the slow, dropwise addition of the phosphine to a stirring, cooled (ice bath) solution of a less reactive alcohol like isopropanol, under an inert atmosphere. This is followed by the very slow addition of methanol, and then water, before neutralization and disposal as hazardous waste.

Conclusion

tert-Butyldiisopropylphosphine is a powerful tool in the arsenal of the synthetic chemist, but its physical properties demand respect and careful consideration. While it exhibits excellent solubility in nonpolar hydrocarbon and ethereal solvents, its solubility diminishes rapidly with increasing solvent polarity. For applications requiring precise knowledge of its solubility, the gravimetric method detailed in this guide provides a reliable and safe pathway to obtaining this critical data. By integrating a sound understanding of its solubility with rigorous, inert atmosphere handling techniques, researchers can fully harness the catalytic potential of this important ligand.

References

- ChemPoint.Di-tert-Butyl Polysulfide (TBPS 454)

-

National Institutes of Health (NIH), PubChem. tert-Butyldiisopropylphosphine - CID 555002.[Link]

Sources

Methodological & Application

Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing tert-Butyldiisopropylphosphine

Introduction: The Strategic Advantage of tert-Butyldiisopropylphosphine in Modern C-N Bond Formation

The Buchwald-Hartwig amination has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction offers a powerful alternative to traditional methods, which often suffer from limited substrate scope and harsh reaction conditions. The evolution of this methodology has been intrinsically linked to the development of sophisticated phosphine ligands that modulate the reactivity and stability of the palladium catalyst.[2]

Among the diverse array of ligands, bulky and electron-rich alkylphosphines have proven particularly effective for challenging transformations. This guide focuses on the application of tert-Butyldiisopropylphosphine (t-BuDiPP), a ligand whose specific steric and electronic properties offer distinct advantages in promoting the efficient coupling of a wide range of aryl and heteroaryl halides with various amines. We will delve into the mechanistic underpinnings of this catalyst system, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.

Mechanistic Rationale: Why Ligand Architecture Matters

The efficacy of the Buchwald-Hartwig amination is critically dependent on the careful orchestration of the catalytic cycle. The phosphine ligand plays a pivotal role in each elementary step: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3] Bulky, electron-rich ligands like tert-Butyldiisopropylphosphine are designed to optimize this cycle in several key ways.

-

Facilitating Oxidative Addition: The electron-donating nature of the alkyl groups on the phosphorus atom increases the electron density on the palladium center. This enhanced nucleophilicity of the Pd(0) species promotes the oxidative addition of the aryl halide, which is often the rate-limiting step of the catalytic cycle, particularly for less reactive aryl chlorides.[4]

-

Promoting Reductive Elimination: The steric bulk of the tert-butyl and isopropyl groups on the phosphine ligand creates a sterically crowded environment around the palladium center. This steric pressure facilitates the final, product-forming reductive elimination step, where the C-N bond is formed and the active Pd(0) catalyst is regenerated.[5]

-

Stabilizing Monoligated Species: Many bulky phosphine ligands favor the formation of highly reactive, monoligated palladium species (L-Pd), which are often the active catalysts in the reaction.[6]

The interplay of these electronic and steric effects makes tert-Butyldiisopropylphosphine a powerful ligand for a broad range of Buchwald-Hartwig amination reactions, including those involving historically challenging substrates.

Visualizing the Catalytic Cycle

To better understand the role of the tert-Butyldiisopropylphosphine ligand, the following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Sources

- 1. Amine-functionalized carbon nanotubes supported palladium nanoparticles in Buchwald-Hartwig amination | NSF Public Access Repository [par.nsf.gov]

- 2. youtube.com [youtube.com]

- 3. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]

- 4. research.rug.nl [research.rug.nl]

- 5. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation [dspace.mit.edu]

Application Notes & Protocols: Enhancing Heck Reaction Efficiency with the Sterically Demanding tert-Butyldiisopropylphosphine Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Heck Reaction and the Pivotal Role of Ligand Design

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful carbon-carbon bond-forming reaction has seen extensive application in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2] The efficiency and scope of the Heck reaction are profoundly influenced by the choice of phosphine ligand coordinated to the palladium catalyst. These ligands are not mere spectators; they actively modulate the catalyst's electronic and steric properties, thereby influencing its stability, activity, and selectivity.[3]

Bulky, electron-rich phosphine ligands have emerged as particularly effective in promoting challenging Heck couplings.[2][4][5] Their large steric footprint facilitates the formation of coordinatively unsaturated, monoligated palladium(0) species, which are highly active in the crucial oxidative addition step of the catalytic cycle.[6] Furthermore, their strong electron-donating nature increases the electron density on the palladium center, which also accelerates oxidative addition.[2][6]

The tert-Butyldiisopropylphosphine Ligand: A Unique Steric and Electronic Profile

tert-Butyldiisopropylphosphine is a trialkylphosphine ligand characterized by its significant steric bulk and strong electron-donating properties. While less commonly cited in the literature than its close relative, tri-tert-butylphosphine, its unique combination of one tert-butyl and two isopropyl groups provides a distinct steric environment around the phosphorus atom. This can offer advantages in fine-tuning catalyst performance for specific substrate combinations where other bulky ligands may be less effective.

Key Attributes:

-

High Steric Hindrance: The bulky alkyl groups create a large cone angle, which promotes the formation of the catalytically active monoligated Pd(0) species. This is particularly beneficial for reactions involving sterically demanding substrates or for promoting difficult oxidative additions, such as those with aryl chlorides.[2]

-

Strong Electron-Donating Ability: As an alkylphosphine, it is a strong sigma-donor, increasing the electron density on the palladium center and facilitating the oxidative addition of the organohalide.[6]

-

Air Sensitivity: Like many electron-rich phosphines, tert-Butyldiisopropylphosphine is pyrophoric and can be sensitive to air and moisture, necessitating handling under an inert atmosphere.[7]

The judicious choice of a ligand with the right balance of steric and electronic properties is critical for optimizing a Heck reaction. The distinct profile of tert-Butyldiisopropylphosphine makes it a valuable tool in the synthetic chemist's arsenal, particularly for challenging transformations.

The Catalytic Cycle of the Heck Reaction with tert-Butyldiisopropylphosphine

The Heck reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. The use of a bulky ligand like tert-Butyldiisopropylphosphine influences several steps within this cycle.

Caption: Catalytic cycle of the Heck reaction.

Explanation of Key Steps:

-

Oxidative Addition: The active Pd(0) catalyst, stabilized by the tert-Butyldiisopropylphosphine ligand (L), undergoes oxidative addition with the organohalide (R-X) to form a Pd(II) complex. The bulky and electron-donating nature of the ligand facilitates this often rate-limiting step.

-

Alkene Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the R group into the C=C double bond. This syn-addition step forms a new carbon-carbon bond.

-

β-Hydride Elimination: A hydrogen atom from the β-carbon is eliminated in a syn-fashion to form a palladium-hydride species and the substituted alkene product.

-

Reductive Elimination: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct.

Representative Protocol for a Heck Reaction with tert-Butyldiisopropylphosphine

This protocol is a general guideline and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

Materials:

-

Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

tert-Butyldiisopropylphosphine ligand

-

Aryl or vinyl halide

-

Alkene

-

Base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu)

-

Anhydrous, degassed solvent (e.g., DMF, DMAc, toluene, 1,4-dioxane)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (N₂ or Ar)

Procedure:

-

Catalyst Pre-formation (optional but recommended): In a Schlenk flask, dissolve the palladium precursor (e.g., 1 mol% Pd(OAc)₂) and tert-Butyldiisopropylphosphine (2-4 mol%) in a small amount of the reaction solvent. Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex. The optimal Pd:ligand ratio may vary and should be determined experimentally.

-

Reaction Setup: To the flask containing the pre-formed catalyst (or to a new flask if not pre-forming), add the base (1.5-2.0 equivalents), the aryl or vinyl halide (1.0 equivalent), and the alkene (1.1-1.5 equivalents).

-

Solvent Addition: Add the remaining anhydrous, degassed solvent to the flask to achieve the desired concentration (typically 0.1-0.5 M).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) and filter through a pad of celite to remove insoluble salts and the palladium catalyst.

-

Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by an appropriate method, such as column chromatography or recrystallization.

Rationale for Experimental Choices:

-

Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common choices as they are relatively stable and can be reduced in situ to the active Pd(0) species.

-

Base: The choice of base is crucial and depends on the substrates and solvent. Inorganic bases like K₂CO₃ and Cs₂CO₃ are often effective, while stronger bases like NaOtBu may be required for less reactive substrates.

-

Solvent: Polar aprotic solvents like DMF and DMAc are commonly used, but toluene and dioxane are also viable options. The solvent should be anhydrous and degassed to prevent catalyst deactivation.

-

Temperature: Heck reactions are typically run at elevated temperatures to ensure a reasonable reaction rate. The optimal temperature will depend on the reactivity of the substrates.

Tabulated Reaction Conditions and Troubleshooting

| Parameter | Typical Range | Rationale and Considerations |

| Palladium Loading | 0.5 - 5 mol% | Lower loadings are desirable for cost-effectiveness, but higher loadings may be necessary for challenging substrates. |

| Ligand Loading | 1 - 2 equivalents relative to Pd | A slight excess of the ligand can help stabilize the catalyst and prevent the formation of palladium black. |

| Base | 1.5 - 2.5 equivalents | To neutralize the hydrogen halide formed during the reaction and regenerate the active catalyst. |

| Solvent | DMF, DMAc, Toluene, Dioxane | Choice depends on substrate solubility and reaction temperature. Must be anhydrous and degassed. |

| Temperature | 80 - 140 °C | Higher temperatures generally increase the reaction rate but can also lead to side reactions or catalyst decomposition. |

| Reaction Time | 2 - 24 hours | Monitored by TLC, GC, or LC-MS until the starting material is consumed. |

Troubleshooting Common Issues:

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or no conversion | Inactive catalyst, low temperature, incorrect base or solvent. | Ensure anhydrous and anaerobic conditions. Screen different bases, solvents, and increase the reaction temperature. |

| Formation of palladium black | Catalyst decomposition. | Increase ligand to palladium ratio. Ensure rigorous exclusion of air and moisture. |

| Side product formation | Isomerization of the alkene, homocoupling of the organohalide. | Lower the reaction temperature. Adjust the base and solvent. |

| Poor regioselectivity | Steric or electronic effects of the substrates. | Modify the alkene substrate or the reaction conditions. The choice of ligand can also influence regioselectivity. |

Conclusion

The tert-Butyldiisopropylphosphine ligand offers a valuable option for chemists seeking to optimize Heck reactions, particularly for challenging substrates. Its significant steric bulk and strong electron-donating properties can enhance catalyst activity and promote difficult coupling reactions. While specific protocols may require empirical optimization, the principles and guidelines outlined in this document provide a solid foundation for the successful application of this powerful ligand in the synthesis of valuable molecules for the pharmaceutical and other chemical industries.

References

-

Dalton Transactions (RSC Publishing). Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand.[Link]

-

ChemRxiv. Bulky phosphine ligands promote palladium-catalyzed protodeboronation.[Link]

-

YouTube. Ligand design for cross-couplings: phosphines.[Link]

-

PubChem. tert-Butyldiisopropylphosphine.[Link]

-

Arkivoc. Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis.[Link]

-

Journal of the American Chemical Society. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation.[Link]

-

PubMed Central. Crystal structures of six complexes of phosphane chalcogenides R1R2R3PE (R = tert-butyl or isopropyl, E = S or Se) with the metal halides MX2 (M = Pd or Pt, X = Cl or Br), two halochalcogenylphosphonium derivatives (tBu2iPrPEBr)2[Pd2Br6] and one hydrolysis product.[Link]

-

Dalton Transactions. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP).[Link]

-

ResearchGate. Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands.[Link]

-

Organic Chemistry Portal. Heck Reaction.[Link]

-

Chem. Eur. J. Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction.[Link]

-

PubMed Central. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles.[Link]

-

PubMed Central. Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction.[Link]

-

ResearchGate. Steric and Electronic Parameters Characterizing Bulky and Electron-Rich Dialkylbiarylphosphines.[Link]

-

The University of Manchester. Measuring the electronic and steric effect of some phosphine ligands.[Link]

Sources

- 1. Heck Reaction [organic-chemistry.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. tert-Butyldiisopropylphosphine | C10H23P | CID 555002 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Performance Cross-Coupling of Sterically Hindered Substrates using tert-Butyldiisopropylphosphine

Executive Summary: The "Goldilocks" Ligand

In the landscape of palladium-catalyzed cross-coupling, steric bulk is a double-edged sword. While bulky ligands like Tri-tert-butylphosphine (

tert-Butyldiisopropylphosphine (

This guide details the protocols for utilizing

Mechanistic Rationale & Ligand Profile

To use this ligand effectively, one must understand its behavior in the catalytic cycle. Unlike bidentate ligands (e.g., dppf) that enforce a cis-geometry,

Steric vs. Electronic Comparison

The following table situates

| Ligand | Cone Angle (°) | Electronic Parameter ( | Primary Application |

| 182° | 2056.1 | Extreme bulk; rapid reductive elimination. | |

| ~170-175° | ~2058 (Est.) | Balanced bulk; hindered aryl chlorides. | |

| 170° | 2056.4 | General purpose; activated substrates. | |

| SPhos | N/A (Biaryl) | N/A | High turnover; stability. |

Data approximated from Tolman steric parameters and IR stretching frequencies of

The Active Catalytic Cycle

The steric bulk of

Figure 1: The mono-ligated catalytic cycle.[1] The steric bulk of the ligand is crucial for the final Reductive Elimination step, often the rate-determining step for hindered substrates.

Safety & Handling Protocol (Critical)

WARNING: Alkyl phosphines, including

-

Storage: Store neat ligand under Argon/Nitrogen in a glovebox or Schlenk flask at 2-8°C.

-

Handling:

-

Preferred: Weigh and dispense inside a Nitrogen-filled glovebox.

-

Alternative: Use standard Schlenk techniques. Prepare a stock solution (e.g., 1.0 M in Toluene) under inert gas. This solution is easier to handle than the neat liquid but still air-sensitive.

-

-

Quenching: Rinse all syringes and needles with bleach (sodium hypochlorite) or dilute hydrogen peroxide immediately after use to oxidize residual phosphine before disposal.

Application 1: Suzuki-Miyaura Coupling of Tetra-Ortho-Substituted Biaryls

This protocol is optimized for the synthesis of "impossible" biaryls where both coupling partners possess ortho-substituents (e.g., 2,6-disubstituted aryl chloride + 2-substituted boronic acid).

Reagents & Materials

-

Palladium Source:

(Tris(dibenzylideneacetone)dipalladium(0)) or -

Ligand:

(10-20 mol% relative to Pd). -

Base: Potassium Phosphate (

) or Potassium Fluoride ( -

Solvent: Toluene (anhydrous) or 1,4-Dioxane.

Step-by-Step Protocol

-

Catalyst Pre-formation (Recommended):

-

In a glovebox, charge a vial with

(2.2 mg, 0.01 mmol, 1 mol%) and -

Add 1 mL of anhydrous Toluene. Stir at RT for 15 minutes. The solution should turn from orange to pale yellow/colorless, indicating the formation of the active

species.

-

-

Reaction Assembly:

-

To a 4 mL screw-cap vial (equipped with a magnetic stir bar), add:

-

Aryl Chloride (1.0 mmol)

-

Aryl Boronic Acid (1.5 mmol)

- (anhydrous, finely ground) (2.0 mmol, 424 mg)

-

-

Add the pre-formed catalyst solution (1 mL) to the vial.

-

Add additional Toluene (1-2 mL) to reach a concentration of ~0.25 M.

-

-

Execution:

-

Seal the vial tightly (Teflon-lined cap).

-

Remove from glovebox and place in a pre-heated heating block at 100°C .

-

Stir vigorously (800+ RPM). Mass transfer is critical in heterogeneous mixtures.

-

Monitor by GC/MS or LC/MS at 2 hours and 12 hours.

-

-

Work-up:

-

Cool to RT. Dilute with Ethyl Acetate.

-

Filter through a small pad of Celite/Silica to remove Pd black and salts.

-

Concentrate and purify via flash chromatography.

-

Application 2: Buchwald-Hartwig Amination of Deactivated Aryl Chlorides

is particularly effective for coupling electron-rich (deactivated) aryl chlorides with secondary amines, a transformation that often requires high temperatures.Protocol

-

Charge: In a glovebox, combine:

- (1.0 mol%)

- (2.0 - 4.0 mol%) (L:Pd ratio of 1:1 to 2:1 is optimal).

-

Sodium tert-butoxide (

) (1.4 equiv). -

Aryl Chloride (1.0 equiv).

-

Amine (1.2 equiv).

-

Solvent: Add Toluene or Xylene (0.5 M concentration).

-

Reaction: Heat to 80-100°C.

-

Note: If using volatile amines, use a sealed pressure tube.

-

-

Validation: Conversion should be visible within 4-6 hours. If the aryl chloride remains unreacted, increase temperature to 110°C before adding more catalyst.

Troubleshooting & Optimization Workflow

If the standard protocol fails, use this logic tree to optimize.

Figure 2: Optimization logic for sterically hindered cross-coupling. Key decision points are based on the fate of the starting material.

Troubleshooting Matrix

| Observation | Diagnosis | Corrective Action |

| No Reaction (SM recovered) | Catalyst inactive or Oxidative Addition stalled. | 1. Ensure "Activation" step (color change) occurred.2. Reduce Ligand:Pd ratio to 1:1 to force active species. |

| Homocoupling (Ar-Ar) | Transmetallation too slow relative to Ox. Add. | 1. Degas solvent thoroughly (Oxygen promotes homocoupling).2. Switch solvent to Dioxane/Water mix.[2] |

| Beta-Hydride Elimination | Alkyl group isomerization (rare for this ligand). | Ensure substrate lacks Beta-hydrogens or use this ligand specifically because its bulk suppresses this pathway. |

| Ligand Oxide in NMR | Air exposure. | STOP. Re-purify ligand or buy fresh stock. Oxidized ligand is useless. |

References

-

Comparison of Alkyl Phosphine Ligands

- Zapf, A., et al. "Practical Synthesis of Polymer-Bound Trialkylphosphines and Their Application in Pd-Catalyzed C-C and C-N Coupling Reactions." Chemistry – A European Journal, 2004.

- Context: Establishes the reactivity hierarchy of alkyl phosphines.

-

General Suzuki-Miyaura Protocols for Hindered Substrates

- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

- Context: Defines the "Gold Standard" for bulky phosphine ligand design.

-

Physical Properties & Safety Data

-

Mechanistic Studies on Mono-Ligated Palladium

- Christmann, U., & Vilar, R. "Monoligated Palladium Species: A Gateway to Highly Efficient Cross-Coupling Reactions.

- Context: Explains why bulky ligands like t-BuP(i-Pr)

Sources

Application Notes and Protocols for the α-Arylation of Ketones Utilizing tert-Butyldiisopropylphosphine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of α-Arylated Ketones and the Role of Sterically Demanding Ligands

The α-arylated ketone motif is a cornerstone in the architecture of numerous biologically active molecules, natural products, and pharmaceutical agents. Its prevalence underscores the critical need for efficient and versatile synthetic methodologies for its construction. The palladium-catalyzed α-arylation of ketones, a transformation largely developed from the principles of the Buchwald-Hartwig amination, has emerged as a powerful and reliable tool for forging this crucial carbon-carbon bond.[1]

At the heart of this transformation lies the judicious selection of a phosphine ligand. The success of the catalytic cycle is intrinsically linked to the ligand's ability to promote both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination of the α-arylated ketone product. Sterically hindered and electron-rich phosphine ligands have proven to be particularly adept at facilitating these key steps.[2] tert-Butyldiisopropylphosphine exemplifies these desirable characteristics, offering a robust platform for the efficient coupling of a diverse range of ketone and aryl halide partners.

This guide provides a comprehensive overview of the mechanistic underpinnings, practical considerations, and detailed experimental protocols for the α-arylation of ketones using tert-Butyldiisopropylphosphine as a supporting ligand.

Mechanistic Insights: The Catalytic Cycle

The palladium-catalyzed α-arylation of ketones proceeds through a well-established catalytic cycle, as depicted below. The use of a bulky and electron-rich ligand like tert-butyldiisopropylphosphine is crucial for the efficiency of several steps.

Figure 1: Catalytic cycle for the α-arylation of ketones.

The key steps of the cycle are:

-

Oxidative Addition: The active Pd(0) catalyst, stabilized by the tert-butyldiisopropylphosphine ligand (L), undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate. The electron-rich nature of the phosphine ligand facilitates this step.

-

Enolate Formation: In a concurrent process, a strong base deprotonates the ketone at the α-position to generate the corresponding enolate.

-

Transmetalation (Enolate Exchange): The enolate displaces the halide on the Pd(II) complex to form an arylpalladium enolate intermediate.

-

Reductive Elimination: This is often the rate-determining step. The bulky nature of the tert-butyldiisopropylphosphine ligand promotes the reductive elimination of the α-arylated ketone, thereby forging the new C-C bond and regenerating the active Pd(0) catalyst.[2]

Experimental Protocols

General Considerations and Reagent Handling

-

Inert Atmosphere: Palladium-catalyzed cross-coupling reactions are sensitive to oxygen. It is imperative to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

-

Solvent Purity: Anhydrous solvents are crucial for the success of the reaction. It is recommended to use freshly distilled solvents or commercially available anhydrous solvents.

-

Reagent Purity: The purity of the ketone, aryl halide, base, and palladium source can significantly impact the reaction outcome. Purify reagents as necessary.

-

Ligand Handling: tert-Butyldiisopropylphosphine is an air-sensitive and potentially pyrophoric liquid. It should be handled with care under an inert atmosphere.

Representative Protocol: α-Arylation of Acetophenone with Bromobenzene

This protocol provides a general procedure for the α-arylation of acetophenone with bromobenzene using a Pd(OAc)₂/tert-butyldiisopropylphosphine catalyst system.

Figure 2: General experimental workflow for α-arylation.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

tert-Butyldiisopropylphosphine

-

Sodium tert-butoxide (NaOtBu)

-

Acetophenone

-

Bromobenzene

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and sodium tert-butoxide (e.g., 1.4 mmol, 1.4 equiv.).

-

Ligand Addition: Add tert-butyldiisopropylphosphine (e.g., 0.04 mmol, 4 mol%) to the flask via syringe.

-

Solvent and Reagent Addition: Add anhydrous toluene (e.g., 5 mL). Stir the mixture for a few minutes, then add acetophenone (e.g., 1.2 mmol, 1.2 equiv.) and bromobenzene (e.g., 1.0 mmol, 1.0 equiv.) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired α-phenylacetophenone.

Scope and Limitations

The palladium-catalyzed α-arylation of ketones using bulky, electron-rich phosphine ligands like tert-butyldiisopropylphosphine is a versatile reaction with a broad substrate scope.[3]

Table 1: Representative Substrate Scope for the α-Arylation of Ketones with Aryl Halides Using Bulky Phosphine Ligands

| Entry | Ketone | Aryl Halide | Ligand | Base | Yield (%) | Reference |

| 1 | Acetophenone | 4-Chlorotoluene | 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl | NaOtBu | 95 | [3] |

| 2 | Propiophenone | Bromobenzene | 2-(Di-tert-butylphosphino)biphenyl | NaOtBu | 91 | [3] |

| 3 | 2-Methyl-3-pentanone | 4-Chloroanisole | 2-(Dicyclohexylphosphino)biphenyl | NaOtBu | 92 | [3] |

| 4 | Cyclohexanone | 4-Bromobenzonitrile | Xantphos | NaHMDS | 85 | [4] |

| 5 | Acetone | 4-Chlorotoluene | 2-Methyl-2'-dicyclohexylphosphinobiphenyl | K₃PO₄ | 80 | [3] |

General Trends and Limitations:

-

Aryl Halides: A wide range of aryl bromides and chlorides can be used. Electron-rich, electron-poor, and sterically hindered aryl halides are generally well-tolerated. Aryl chlorides are typically less reactive and may require higher temperatures or catalyst loadings.[5]

-

Ketones: Both cyclic and acyclic ketones can be successfully arylated. For unsymmetrical ketones, arylation generally occurs at the less sterically hindered α-position.

-

Functional Group Tolerance: The reaction conditions are generally tolerant of a variety of functional groups on both the ketone and the aryl halide. However, substrates with acidic protons or other functionalities that can react with the strong base may require protection or alternative reaction conditions.

-

Base Selection: The choice of base is critical. Sodium tert-butoxide and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used strong bases. For base-sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) can be employed, although this may require higher reaction temperatures.[3]

Conclusion

The α-arylation of ketones catalyzed by palladium complexes of tert-butyldiisopropylphosphine and other bulky, electron-rich phosphines is a robust and highly valuable transformation in modern organic synthesis. The operational simplicity, broad substrate scope, and high yields make it an attractive method for the construction of α-arylated ketones, which are key intermediates in drug discovery and development. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can effectively leverage this powerful tool for the synthesis of complex molecular architectures.

References

-

Wei, X., Wang, K., & Fang, W. (2023). Highly efficient α-arylation of aryl ketones with aryl chlorides by using bulky imidazolylidene-ligated oxazoline palladacycles. Organic & Biomolecular Chemistry, 21(19), 3858–3862. Available at: [Link]

-

Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–245. Available at: [Link]

-

Moradi, W. A., & Buchwald, S. L. (2001). Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society, 123(32), 7996–8002. Available at: [Link]

-

Barbe, G., & Charette, A. B. (2006). Palladium-catalyzed α-arylation of ketones on solid support: Scope and limitations. Tetrahedron Letters, 47(4), 531–534. Available at: [Link]

- Corbet, M., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.

- Olivera, R., SanMartin, R., & Domínguez, E. (2000). A Convenient Strategy for the Synthesis of 4,5-Bis(o-haloaryl)isoxazoles. The Journal of Organic Chemistry, 65(20), 6398–6411.

- Bensaid, S., Roger, J., Beydoun, K., Roy, D., & Doucet, H. (2011). Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst.

- O'Brien, C. J., Kantchev, E. A. B., Valente, C., Hadei, N., Chass, G. A., Lough, A., Hopkinson, A. C., & Organ, M. G. (2006). Easily Prepared, Reliably Active, and General Palladium−N-Heterocyclic Carbene Precatalysts for the Suzuki−Miyaura Reaction. Chemistry – A European Journal, 12(18), 4743–4748.

-

Willis, M. C. (2015). Palladium-catalysed α-arylation of carbonyls in the de novo synthesis of aromatic heterocycles. Organic & Biomolecular Chemistry, 13(13), 3835–3845. Available at: [Link]

-

Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000). Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones. Journal of the American Chemical Society, 122(7), 1360–1370. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Retrieved February 2, 2026, from [Link]

-

Macmillan Group Meeting. (2010, April 21). Buchwald-Hartwig C-C Bond Formation. Retrieved February 2, 2026, from [Link]

-

D'Amato, A., & Gevorgyan, V. (2021). Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System. Journal of the American Chemical Society, 143(9), 3564–3570. Available at: [Link]

Sources

- 1. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Side reactions in cross-coupling using bulky phosphine ligands

Advanced Troubleshooting for Cross-Coupling Reactions

Role: Senior Application Scientist

Context: You are using sterically demanding dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like XPhos, BrettPhos, or bulky alkyl phosphines like

The "Bulky" Paradox: A Diagnostic Triage

Bulky electron-rich phosphines are designed to accelerate oxidative addition (via electron donation) and reductive elimination (via steric relief). However, this high reactivity creates a "live wire" catalyst. If the productive cycle stalls, the catalyst will find an alternative, destructive pathway.

Use this Triage Table to identify your failure mode:

| Observation | Primary Suspect | Underlying Mechanism |

| SM Consumed, Reduced Product (Ar-H) | Protodehalogenation | |

| SM Consumed, Boronic Acid Gone (Suzuki) | Protodeboronation | Base/Ligand-catalyzed hydrolysis of the C-B bond. |

| Reaction Stalls at ~50%, Catalyst Precipitates | Cyclometallation | Pd inserts into the ligand's own C-H bonds (catalyst suicide). |

| No Conversion, SM Intact | Activation Failure | Precatalyst did not reduce to Pd(0) or formed stable dimers. |

| Product formed, but "wrong" isomer | Isomerization | Reversible |

Deep Dive Troubleshooting

Issue A: The Reduction Trap (Protodehalogenation)

Symptom: You are trying to couple an Aryl-Cl with an Amine, but you isolate the de-chlorinated arene (Ar-H).

The Science:

In crowded systems, if the incoming nucleophile (amine/boronic acid) is slow to bind, the Pd(II) intermediate waits. During this wait, if a hydrogen source is available (often the solvent or the substrate itself), the complex undergoes

Corrective Protocol:

-

Solvent Switch: Stop using primary/secondary alcohols (isopropanol, ethanol) which act as hydride donors. Switch to aprotic, non-polar solvents like Toluene or 1,4-Dioxane .

-

Base Management: If using alkoxide bases (NaOtBu), they can act as H-sources. Switch to inorganic carbonates (

) or phosphates ( -

Ligand Selection: If using a secondary amine, the amine itself can undergo

-hydride elimination. Switch to a ligand that creates a tighter binding pocket to enforce reductive elimination over

Issue B: Protodeboronation (The Suzuki Killer)

Symptom: In Suzuki-Miyaura coupling, the aryl halide remains, but the boronic acid is consumed/missing.

The Science: Recent studies indicate that bulky phosphine ligands paradoxically accelerate protodeboronation.[1] The bulky ligand creates a transient, highly reactive Pd species that coordinates the boronic acid and facilitates its hydrolysis by water/base before transmetallation can occur [1].

Corrective Protocol:

-

Water Control: While Suzuki often requires water, too much is fatal here. Reduce water content to the stoichiometric minimum required for the base solubility.

-

Boronate Derivatives: Switch from Boronic Acids (

) to MIDA boronates or Pinacol esters , which are more resistant to hydrolysis. -

Slow Addition: Add the boronic acid derivative slowly via syringe pump to keep its concentration low relative to the catalyst, favoring the cross-coupling rate over the hydrolysis rate.

Issue C: Catalyst Suicide (Cyclometallation)

Symptom: The reaction starts fast (exothermic) but stops abruptly. Adding more substrate does nothing. The solution often turns from orange/red to dark black (Pd black precipitation).

The Science:

Highly bulky ligands (like

Corrective Protocol:

-

Temperature Ceiling: Do not exceed 100°C unless necessary. Many bulky ligands degrade rapidly >110°C.

-

Substrate Concentration: Increase the concentration of the aryl halide. The rate of oxidative addition (productive) must outcompete cyclometallation (destructive).

-

Precatalyst Strategy: Use G3 or G4 precatalysts . These generate the active LPd(0) species cleanly at lower temperatures, avoiding the thermal stress of activating Pd(II) salts [3].

Visualizing the Pathways

The following diagram illustrates the competition between the Productive Cycle and the two main "Death Loops" (Reduction and Cyclometallation).

Caption: The catalytic cycle showing critical divergence points where bulky ligands can facilitate side reactions (Red) if the productive path (Green) is hindered.

Standardized Protocol: The "G3/G4" Screening System

To minimize activation failures and side reactions, adopt this standard protocol using 3rd or 4th Generation Buchwald Precatalysts. This system is self-validating because it removes the variable of "catalyst formation" from the equation.

Reagents:

-

Precatalyst: Buchwald G3 or G4 (e.g., XPhos Pd G3).[2][3] Why? Contains the ligand and Pd in a 1:1 ratio, air stable, activates instantly upon base addition.

-

Solvent: Anhydrous 1,4-Dioxane or Toluene (degassed).

-

Base:

(finely ground) or

Step-by-Step:

-

Charge Solids: Add Aryl Halide (1.0 equiv), Nucleophile (1.2 equiv), Base (2.0 equiv), and Precatalyst (1-3 mol%) to a vial equipped with a stir bar.

-

Inert Atmosphere: Seal vial and purge with

or Ar for 5 minutes. Crucial: Bulky phosphines are oxidation-resistant but not oxidation-proof. -

Solvent Addition: Add solvent via syringe. Concentration should be high (0.5 M to 1.0 M) to favor intermolecular coupling over intramolecular side reactions.

-

Activation: Heat to 40°C for 5 minutes (activates the G3/G4 precatalyst), then ramp to reaction temperature (typically 80-100°C).

-

Monitoring: Check LCMS at 1 hour.

-

If Ar-H found: See Issue A .

-

If Catalyst Black: See Issue C .

-

FAQ: Rapid Fire Support

Q: Why use G3/G4 precatalysts instead of Pd(OAc)2 + Ligand? A: Mixing Pd(OAc)2 and bulky ligands often fails to generate the active L1-Pd(0) species efficiently. Pd(OAc)2 can form inactive trimers, or the ligand may not displace the acetate quickly enough, leading to Pd black formation before the reaction starts. G3/G4 precatalysts are pre-formed oxidative addition complexes that guarantee the entry of active Pd into the cycle [3].

Q: Can I use bulky ligands for Aryl Iodides? A: Proceed with caution. Aryl Iodides form very stable Pd(II)-dimers after oxidative addition. Bulky ligands sometimes struggle to break these dimers to form the monomeric active species. Aryl Bromides or Chlorides are often preferred with bulky phosphines like XPhos or BrettPhos [4].

Q: My reaction works with XPhos but gives 20% dehalogenation. What now? A: Switch to SPhos . It is structurally similar but the methoxy groups on the biaryl backbone provide a different electronic stabilization that can sometimes suppress the hydride transfer pathway compared to the isopropyl groups on XPhos.

References

-

Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Journal of the American Chemical Society [Link][4]

-

Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide Chemical Science / PMC [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Accounts of Chemical Research / PMC [Link]

Sources

Optimizing base and solvent for tert-Butyldiisopropylphosphine catalyzed reactions

Technical Support Center: Optimizing tert-Butyldiisopropylphosphine ( ) Catalysis

Ticket ID: OPT-LIG-004

Topic: Solvent & Base Optimization for

Executive Summary: The "Goldilocks" Ligand

Welcome to the technical support guide for

This guide addresses the two most common failure modes reported by users:

-

Catalyst Deactivation due to solvent coordination.

-

Incomplete Transmetallation due to base insolubility.

Module 1: Solvent Selection Logic

The Core Conflict:

Solvent Hierarchy Table

| Solvent Class | Examples | Suitability | Technical Rationale |

| Non-Polar / Non-Coordinating | Toluene, Xylenes | High (Preferred) | Promotes the formation of the active monoligated [Pd(L)] species. High boiling points allow for activation of aryl chlorides. |

| Ethereal | 1,4-Dioxane, THF | Medium-High | Dioxane is excellent for higher temps ( |

| Polar Aprotic (Coordinating) | DMF, DMAc, NMP | Low / Risky | WARNING: These solvents can displace the bulky ligand or over-stabilize cationic Pd(II) intermediates, shutting down the cycle. Use only if substrate solubility is critical. |

| Nitriles | Acetonitrile (MeCN) | Avoid | Strong coordination to Pd(II) often poisons the catalyst system for bulky alkyl phosphines. |

| Alcohols | t-Amyl Alcohol | Specialized | Useful for increasing solubility of inorganic bases ( |

Troubleshooting Scenario: The "Stalled" Reaction

-

Symptom: Reaction starts fast but stops at 40% conversion.

-

Diagnosis: If using THF or DMF, the solvent may be competing with the substrate for the open coordination site on the Palladium.

-

Fix: Switch to Toluene or 1,4-Dioxane . If solubility is an issue, use a Toluene/DMF (9:1) mixture, keeping the coordinating solvent to a minimum.

Module 2: Base Selection Matrix

The Core Conflict: The base must be strong enough to activate the nucleophile (e.g., deprotonate the amine or activate the boronic acid) but compatible with the functional groups. Crucially, heterogeneous bases (like carbonates) often fail in non-polar solvents (Toluene) unless phase transfer agents or specific conditions are used.

Base Compatibility Guide